N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate
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Overview
Description
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate: is an organic compound with the molecular formula C10H11Br2N2O2. It is a derivative of pyridine, featuring two bromine atoms at the 3 and 5 positions of the pyridine ring, and a tert-butyl carbamate group attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate typically involves the following steps:
Bromination of Pyridine: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce bromine atoms at the 3 and 5 positions.
Formation of Carbamate: The brominated pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran or dioxane.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It is also explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other high-value products .
Mechanism of Action
The mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
N-Tert-butyl-N-(3,6-dibromopyridin-2-YL)carbamate: Similar structure but with bromine atoms at the 3 and 6 positions.
N-Tert-butyl-N-(3,5-difluoropyridin-2-YL)carbamate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and binding properties. This makes it particularly useful in applications requiring selective substitution or coupling reactions.
Properties
IUPAC Name |
N-tert-butyl-N-(3,5-dibromopyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)14(9(15)16)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,15,16)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFUFFIYAKDXDS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=C(C=C(C=N1)Br)Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N2O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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